molecular formula C14H21NO2 B5733602 2-(2,4-dimethylphenoxy)-N,N-diethylacetamide

2-(2,4-dimethylphenoxy)-N,N-diethylacetamide

Cat. No.: B5733602
M. Wt: 235.32 g/mol
InChI Key: YQPHPWZYWGFZFS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-N,N-diethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetamide group bonded to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dimethylphenoxy)-N,N-diethylacetamide typically involves the reaction of 2,4-dimethylphenol with N,N-diethylacetamide in the presence of a suitable catalyst. One common method is the alkylation of 2,4-dimethylphenol with chloroacetyl chloride, followed by the reaction with diethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of solvents and catalysts that facilitate the reaction while minimizing by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(2,4-Dimethylphenoxy)-N,N-dimethylacetamide: Similar structure but with dimethylamine instead of diethylamine.

    2-(2,4-Dimethylphenoxy)acetic acid: Lacks the amide group, having a carboxylic acid instead.

    2-(2,4-Dimethylphenoxy)ethanol: Contains an alcohol group instead of an amide.

Uniqueness: 2-(2,4-Dimethylphenoxy)-N,N-diethylacetamide is unique due to the presence of both the phenoxy and diethylacetamide groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-15(6-2)14(16)10-17-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHPWZYWGFZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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